

Morelloflavone chemical structure and properties

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Compound of Interest

Compound Name: Morelloflavone

Cat. No.: B10819865

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An In-depth Technical Guide to **Morelloflavone**: Chemical Structure, Properties, and Biological Activity

Introduction

Morelloflavone is a naturally occurring biflavonoid predominantly found in plants of the *Garcinia* genus.[1] As a member of the flavonoid class of secondary metabolites, it possesses the characteristic C6-C3-C6 chemical structure.[1] This phytochemical has garnered significant attention within the scientific community for its extensive pharmacological activities.[1] Research has demonstrated its potential as an anti-oxidative, antiviral, anti-inflammatory, and anti-tumor agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of **morelloflavone**, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

Morelloflavone is a flavone-flavonone dimer.[3] Its complex structure is fundamental to its biological activity. The IUPAC name for **morelloflavone** is 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.[4][5]

Table 1: Physicochemical Properties of **Morelloflavone**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₀ O ₁₁	[4]
Molecular Weight	556.5 g/mol	[4][5]
Exact Mass	556.10056145 Da	[4][5]
Appearance	Yellow powder	[6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[6]
CAS Number	16851-21-1	[4]
SMILES	<chem>C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O</chem>	[5]

Biological and Pharmacological Properties

Morelloflavone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. These activities include antimicrobial, anti-plasmodial, antioxidant, anti-atherosclerosis, anti-inflammatory, anti-tumor, anti-restenosis, anti-HIV, and apoptotic potential.[1]

Table 2: Summary of Quantitative Biological Data for **Morelloflavone**

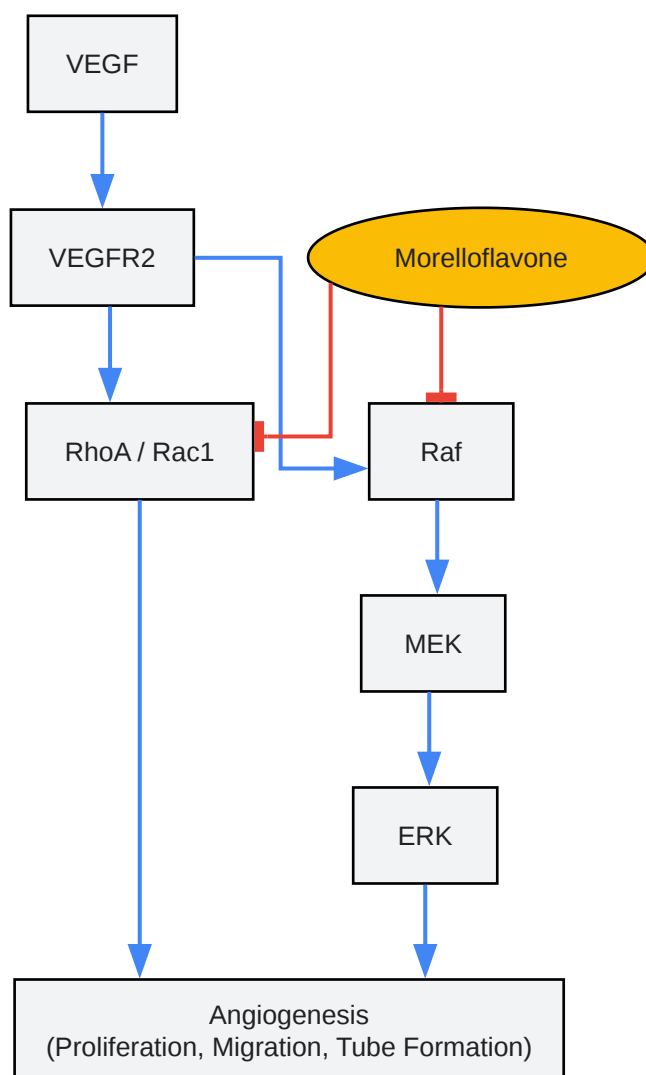
Activity Type	Assay/Model	Target/Cell Line	Result (IC ₅₀ / Ki)	Reference
Anti-angiogenic	MTS Assay (Cell Viability)	HUVECs	~20 µmol/L	[2][7]
Anticancer	MTS Assay (Cell Viability)	PC-3 (Prostate Cancer)	>100 µmol/L	[7]
Anticancer	MTT Assay (Cytotoxicity)	MCF-7 (Breast Cancer)	55.84 µg/mL	[8][9]
Anticancer	Inhibition of Glioma Cells	U87 and C6	Compound no. 1 (a morelloflavone derivative) showed the strongest inhibition.	[10]
Antioxidant	DPPH Radical Scavenging	-	49.5 µM	[11]
Antioxidant	Fe ³⁺ Reduction	-	Absorbance of 0.583 at 400 µg/mL	[11]
Enzyme Inhibition	HMG-CoA Reductase	House Mouse (catalytic domain)	K _i = 80.87 ± 0.06 µM (vs HMG-CoA)	[12]
Enzyme Inhibition	HMG-CoA Reductase	House Mouse (catalytic domain)	K _i = 103 ± 0.07 µM (vs NADPH)	[12]
Enzyme Inhibition	Mitotic Kinesin Eg5	-	Binding Energy = -8.4 kcal/mol (in silico)	[6][13]

Mechanism of Action

Morelloflavone's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways and enzyme activities.

Anti-Angiogenic and Anticancer Mechanism

Morelloflavone inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[2] It exerts this effect by targeting the activation of Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[2] Notably, it achieves this without affecting the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] By suppressing these pathways, **morelloflavone** inhibits VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[2][7] Furthermore, it can induce cell cycle arrest, causing an accumulation of cells in the G2/M phase.[7]



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Morelloflavone's inhibition of VEGF-induced signaling.[2]

Enzyme Inhibition

- HMG-CoA Reductase: **Morelloflavone** acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][14] It competes with the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12]
- Mitotic Kinesin Eg5: Computational models and subsequent in vitro analysis show that **morelloflavone** binds to a putative allosteric pocket on the mitotic kinesin Eg5.[13] This binding inhibits the ATPase activity and motor function of Eg5, which is crucial for cell division, highlighting its potential as an antimitotic agent.[13][15]

Experimental Protocols

This section details methodologies for the extraction, isolation, and biological evaluation of **morelloflavone**.

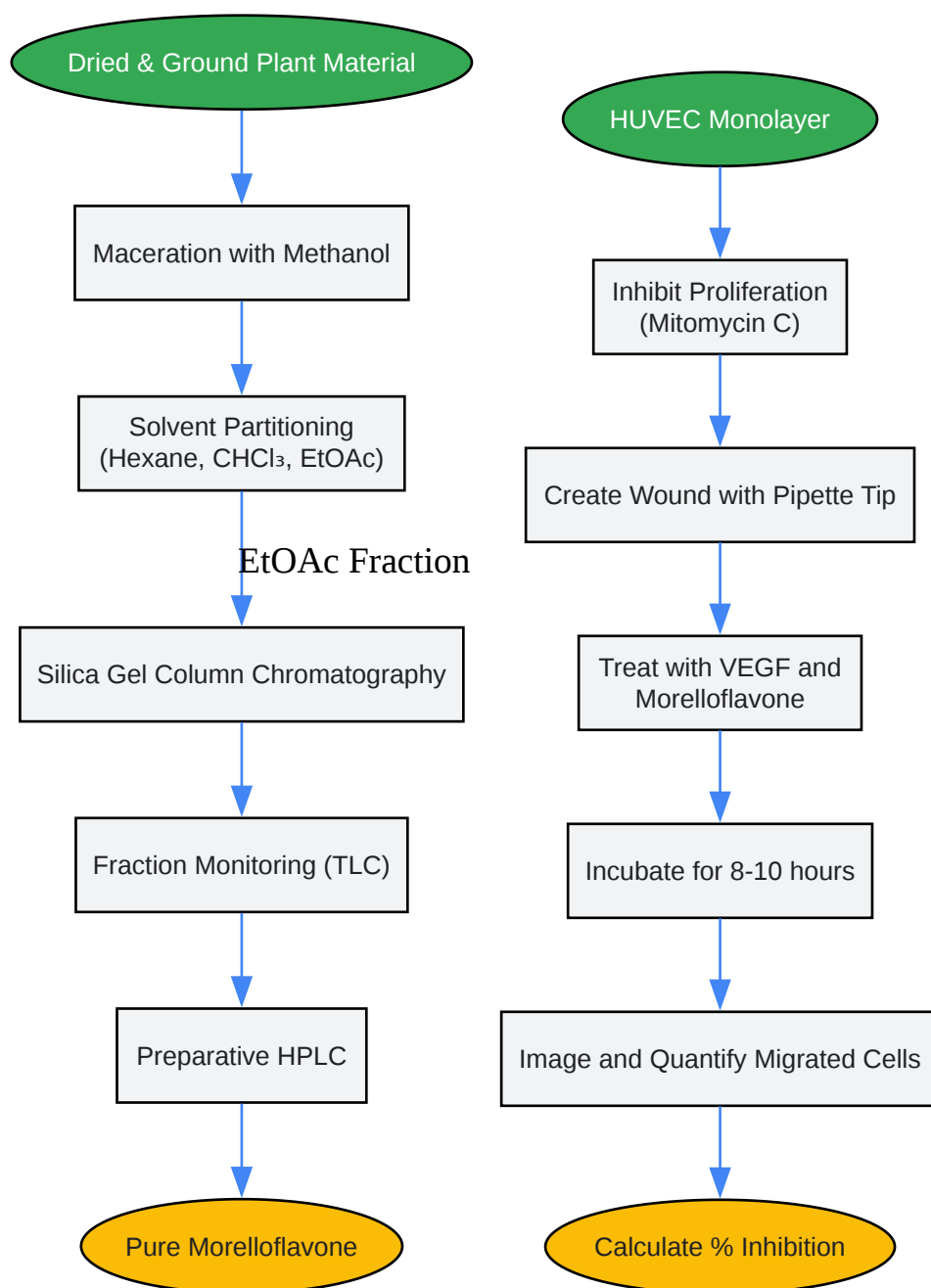
Extraction and Isolation from Plant Material

This protocol is a general procedure for isolating biflavonoids like **morelloflavone** from plant sources such as *Garcinia* species.[16][17]

Methodology:

- Drying and Grinding: Dry the plant material (e.g., leaves) in an oven at 45°C for 72 hours and grind into a fine powder.[17]
- Maceration: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48 hours to create a crude extract.[17]
- Solvent Partitioning:
 - Submit the crude MeOH extract to liquid-liquid partitioning. First, partition against hexane to remove nonpolar compounds.[17]
 - Dilute the remaining hydroalcoholic fraction with water (e.g., to 30% water) and partition successively with chloroform (CHCl₃) and then ethyl acetate (EtOAc).[17] **Morelloflavone** and other biflavonoids typically concentrate in the EtOAc fraction.

- Chromatographic Purification:
 - Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography over silica gel.
 - Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.
 - Collect fractions and monitor using Thin Layer Chromatography (TLC).
 - Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, to obtain pure **morelloflavone**.[\[17\]](#)



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